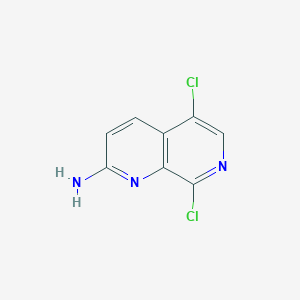

5,8-Dichloro-1,7-naphthyridin-2-amine

Description

Significance of Naphthyridine Scaffolds in Advanced Chemical Research

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine (B92270) rings, are recognized as "privileged structures" in medicinal chemistry. nih.gov This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov There are six possible isomers of naphthyridine, each defined by the position of the nitrogen atoms in the bicyclic system. nih.gov

Extensive research has demonstrated that derivatives of various naphthyridine isomers, such as 1,8-naphthyridine (B1210474) and 1,5-naphthyridine, exhibit potent biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The structural motif is central to numerous synthetic drugs and natural products. nih.gov The inherent chemical properties of the naphthyridine core, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive scaffold for the design of novel therapeutic agents and functional materials. acs.org The development of new compounds based on this framework is a dynamic area of research, driven by the need for molecules with enhanced efficacy and novel mechanisms of action. researchgate.net

Overview of Dihalonaphthyridine Chemistry and Synthetic Challenges

Halogenated naphthyridines are crucial intermediates in synthetic chemistry, as the halogen atoms serve as versatile handles for introducing further molecular complexity through cross-coupling reactions and nucleophilic substitutions. nih.gov However, the synthesis of dihalogenated naphthyridines presents its own set of obstacles. While methods exist for creating dichlorinated naphthyridines, such as 5,7-dichloronaphthyridines, these often require harsh conditions that are not compatible with many functional groups. acs.org Furthermore, heteroaryl-heteroaryl cross-coupling reactions involving chloronaphthyridines can be challenging, sometimes leading to catalyst deactivation when using standard palladium or nickel catalysts and necessitating alternative systems, such as cobalt-based catalysts. acs.org The synthesis of specific substitution patterns, like 8-substituted 5,7-dichloronaphthyridines, has reportedly not been established in the literature, underscoring the synthetic hurdles that still need to be overcome. acs.org

Research Gaps and Motivations for Investigating 5,8-Dichloro-1,7-naphthyridin-2-amine

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There is a notable absence of dedicated studies on its synthesis, characterization, and reactivity. This lack of information provides a strong motivation for its investigation.

The motivation to study this particular molecule is threefold. First, its structure combines an amine group with two chlorine atoms on the 1,7-naphthyridine (B1217170) scaffold, making it a potentially valuable and versatile building block. Second, the two chlorine atoms at the C5 and C8 positions are electronically and sterically distinct. This differentiation offers the potential for regioselective functionalization, allowing chemists to introduce different substituents at each position sequentially. This is a highly desirable feature for the construction of complex molecular libraries for drug discovery and materials science. Third, the 2-amino group provides an additional site for derivatization, further expanding its synthetic utility. Investigating the reactivity of this trifunctional scaffold could unlock new synthetic pathways and provide access to novel chemical matter based on the 1,7-naphthyridine core.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically rigorous overview of This compound within a purely chemical research context. The primary objectives are:

To establish the significance of the parent naphthyridine scaffold in modern chemical science.

To outline the known synthetic challenges associated with producing and functionalizing dihalogenated naphthyridines.

To identify the specific lack of research on this compound as a clear research gap.

To articulate the scientific motivations for studying this compound, focusing on its potential as a versatile synthetic intermediate.

This document will not discuss any pharmacological applications, dosage information, or safety profiles, adhering strictly to the foundational chemical principles and research context.

Data Tables

Table 1: Physicochemical Properties of this compound

No specific experimental data for this compound was found in the reviewed literature. The following properties are calculated or sourced from chemical databases and have not been experimentally verified in peer-reviewed studies.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 214.05 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)N=C(C=N2)N)Cl |

| InChI Key | Not available in public databases |

| Predicted LogP | 2.5 - 3.0 |

| Physical Form | Solid (Predicted) |

Table 2: Examples of Biologically Active Naphthyridine Derivatives

This table presents a selection of naphthyridine derivatives from the literature to illustrate the significance of the scaffold, as discussed in section 1.1.

| Compound Name | Naphthyridine Isomer | Noted Biological Activity |

| Nalidixic Acid nih.gov | 1,8-Naphthyridine | Antibacterial |

| Voreloxin | 1,8-Naphthyridine | Anticancer |

| Ripretinib researchgate.net | 1,8-Naphthyridine | Tyrosine Kinase Inhibitor |

| Derivatives of 8-Hydroxy Naphthyridine nih.gov | 1,6-Naphthyridine | Antileishmanial |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-1,7-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-12-8(10)7-4(5)1-2-6(11)13-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQGAPILCYXMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN=C2Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516936 | |

| Record name | 5,8-Dichloro-1,7-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87992-40-3 | |

| Record name | 5,8-Dichloro-1,7-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dichloro 1,7 Naphthyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Naphthyridine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For 5,8-dichloro-1,7-naphthyridin-2-amine, the primary disconnections involve the carbon-substituent bonds.

The most logical retrosynthetic approach involves three key disconnections:

C-N Bond Disconnection: The bond between the C-2 position of the naphthyridine ring and the amine group is disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward synthetic step, where an amine source displaces a leaving group (such as a halogen) at the C-2 position.

C-Cl Bond Disconnections: The bonds between the naphthyridine core and the chlorine atoms at the C-5 and C-8 positions are disconnected. This points to halogenation reactions in the forward synthesis. The different electronic environments of the C-5 and C-8 positions suggest that these chlorination steps may require distinct strategies. For instance, the C-8 chloro group might be installed via a Sandmeyer-type reaction from an amino precursor or by treating a naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The C-5 chloro group would likely be introduced via an electrophilic halogenation reaction.

This analysis leads to a simplified precursor, the basic 1,7-naphthyridine (B1217170) ring or a pre-functionalized pyridine (B92270) derivative, which can be synthesized through established cyclization methods. researchgate.netacs.org

Precursor Synthesis and Starting Material Derivatization

The synthesis of the 1,7-naphthyridine core is a critical initial phase. Several classical methods for constructing bicyclic nitrogen heterocycles can be adapted for this purpose.

Friedländer Annulation: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the 1,7-naphthyridine skeleton, a suitably substituted 3-aminopyridine-4-carbaldehyde or 4-acetyl-3-aminopyridine can be reacted with a ketone, which has been demonstrated to produce various 1,7-naphthyridine derivatives. researchgate.net

Borsche Synthesis: The Borsche synthesis, a variation of the Friedländer reaction, has also been reported for the preparation of 1,7-naphthyridines. acs.org

Skraup and Combes Syntheses: While traditionally used for quinolines, modifications of the Skraup (reacting an aminopyridine with glycerol) or Combes (reacting an aminopyridine with a β-diketone) syntheses can also provide access to the naphthyridine framework. researchgate.net

A common strategy begins with a pre-functionalized pyridine, such as 3-aminopyridine. This starting material can undergo cyclization with various partners like diethyl malonate derivatives (Gould-Jacobs reaction) to form a 4-hydroxy-1,7-naphthyridine intermediate. nih.gov This hydroxyl group can then be converted into a chloro group, which serves as a leaving group for subsequent nucleophilic substitutions.

Direct and Indirect Amination Strategies at the C-2 Position

The introduction of the amino group at the C-2 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a precursor such as 2,5,8-trichloro-1,7-naphthyridine is reacted with an ammonia (B1221849) source or a protected amine.

Indirect Amination (SNAr): This is the most common and controllable method. A halogen atom, typically chlorine, at the C-2 position is displaced by a nucleophile. The reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the naphthyridine rings, which stabilizes the negatively charged intermediate. nih.govwikipedia.org The reaction can be carried out using ammonia, ammonium (B1175870) hydroxide, or other amine reagents, often under elevated temperature and pressure. nih.gov

Direct Amination (Chichibabin Reaction): The Chichibabin reaction involves the direct amination of a nitrogen-containing heterocycle using sodium amide (NaNH₂). wikipedia.org While effective for many pyridines and some naphthyridines, its regioselectivity can be an issue. For 1,7-naphthyridine, direct amination tends to yield the 8-amino derivative, making it less suitable for synthesizing the C-2 amine isomer.

The primary mechanism for the amination of a halo-naphthyridine is the SNAr addition-elimination pathway. masterorganicchemistry.comnih.gov This process is distinct from SN1 and SN2 reactions. wikipedia.org

Nucleophilic Attack: The nucleophile (e.g., NH₃) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine) at the C-2 position. This step is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring system and is effectively stabilized by the resonance- and inductive-effects of the electron-withdrawing nitrogen atoms at the N-1 and N-7 positions. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups ortho or para to the site of attack greatly accelerates the reaction. masterorganicchemistry.com

Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). This second step is typically fast.

Directed Halogenation Approaches for the C-5 and C-8 Positions

Achieving the specific 5,8-dichloro substitution pattern requires careful selection of precursors and reaction conditions due to the distinct electronic properties of these positions.

Chlorination at C-8: Direct electrophilic chlorination at C-8 is challenging. A more reliable method involves starting with a precursor that already has an oxygen functionality at this position, such as a 1,7-naphthyridin-8(7H)-one. This lactam can be readily converted to the 8-chloro derivative by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This is a standard and high-yielding method for converting pyridones and their fused analogues into the corresponding chlorides.

Chlorination at C-5: Once the C-8 position is chlorinated, the C-5 position can be targeted for a subsequent electrophilic chlorination. The 1,7-naphthyridine ring system is generally electron-deficient, but the pyridine ring not containing the N-1 cation (in acidic media) is more susceptible to electrophilic attack. The introduction of the first chlorine at C-8 further deactivates the ring, but C-5 remains one of the more electron-rich positions available for electrophilic substitution. Reagents like N-chlorosuccinimide (NCS) in an appropriate solvent can be used for this transformation.

Regioselectivity in the halogenation of 1,7-naphthyridines is governed by the electronic landscape of the heterocyclic core.

Electronic Control: The two nitrogen atoms significantly influence the electron density around the rings. In electrophilic substitution reactions (like chlorination at C-5), the reaction occurs at the carbon atom with the highest electron density. Computational studies and experimental results on related heterocycles show that positions 3 and 5 are generally the most activated towards electrophiles. The precise location can be influenced by the solvent and the specific halogenating agent used. nih.gov

Precursor-Directed Control: The most effective way to control regioselectivity is to use a precursor-based strategy. As mentioned, installing a hydroxyl or oxo group at the C-8 position allows for its clean conversion to a chloro group, bypassing the difficulties of direct electrophilic halogenation at that site. This approach transforms the challenge of regioselectivity into a more predictable functional group interconversion.

There are no stereochemical considerations for these halogenation reactions as the target molecule is achiral.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves systematically refining the parameters for each key step to maximize yield and purity while minimizing side reactions.

Amination Step: For the SNAr amination, key variables include temperature, pressure, solvent, and the nature of the ammonia source. Using a sealed vessel or microwave reactor can significantly reduce reaction times and improve yields. nih.gov The choice of base, if required, is also critical to prevent side reactions.

Halogenation Step: In the conversion of a naphthyridinone to the chloride with POCl₃, the temperature and reaction time are crucial; prolonged heating can lead to degradation. For the electrophilic chlorination at C-5, the choice of solvent can influence reactivity and selectivity, and the stoichiometry of the chlorinating agent (e.g., NCS) must be carefully controlled to avoid over-halogenation.

Catalysis: While many of these reactions are performed without catalysts, some modern cross-coupling methods, like Buchwald-Hartwig amination, could be employed for the C-2 amination step. nih.gov This would involve a palladium catalyst and a specific phosphine (B1218219) ligand, and optimization would focus on finding the ideal catalyst/ligand combination, base, and solvent for the 1,7-naphthyridine substrate. acs.org

Systematic studies, often employing Design of Experiments (DoE) methodology, can efficiently explore the parameter space to identify the optimal conditions for producing the target compound with high fidelity. researchgate.netacs.org

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale synthesis of complex heterocyclic molecules like this compound necessitates careful consideration of both scalability and the principles of green chemistry. While specific process chemistry for this exact molecule is not widely published, general strategies for the synthesis of related naphthyridine frameworks can provide insights into potential scalable and greener approaches.

Modern synthetic methodologies aim to address these limitations. For instance, the use of microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce the use of volatile organic solvents in the preparation of various heterocyclic compounds, including 1,7-naphthyridines. sphinxsai.com One study on the synthesis of 1,7-naphthyridine derivatives highlighted a microwave-promoted method that was described as easy, efficient, clean, and environmentally benign. sphinxsai.com This approach could potentially be adapted for the synthesis of this compound, offering a greener alternative to conventional heating methods.

Another important aspect of green chemistry is the use of safer and more environmentally friendly solvents. Water is an ideal solvent from a green chemistry standpoint. Research on the synthesis of 1,8-naphthyridines has demonstrated the feasibility of conducting the Friedländer reaction in water, which can simplify product isolation and reduce the environmental burden associated with organic solvents. While this has been demonstrated for a different isomer, the principle of utilizing aqueous media could be explored for the synthesis of 1,7-naphthyridines as well.

The choice of catalysts also plays a significant role. The development of reusable, non-toxic catalysts is a key goal of green chemistry. For related heterocyclic syntheses, various catalysts have been investigated to improve efficiency and reduce waste.

When considering the specific synthesis of this compound, the introduction of the chloro and amino functionalities would require specific reagents and reaction conditions. The scalability of these steps would depend on factors such as the cost and availability of reagents, the ease of purification, and the management of any byproducts. For example, chlorination steps often utilize reagents like phosphorus oxychloride or thionyl chloride, which can generate significant waste and require careful handling on a large scale. The development of alternative, greener chlorinating agents is an ongoing area of research. Similarly, amination reactions can be optimized for scalability by using efficient catalytic systems that operate under milder conditions.

The table below summarizes potential green chemistry and scalability considerations for the synthesis of dichlorinated amino-naphthyridine structures, based on general principles and findings for related compounds.

| Consideration | Traditional Approach | Potential Green/Scalable Alternative | Rationale |

| Heating Method | Conventional heating (oil bath, heating mantle) | Microwave irradiation | Faster reaction times, reduced energy consumption, often cleaner reactions. sphinxsai.com |

| Solvent | High-boiling organic solvents (e.g., DMF, DMSO) | Water, or solvent-free conditions | Reduced environmental impact, simplified workup, improved safety. |

| Catalysis | Stoichiometric strong acids or bases | Recyclable solid acids/bases, organocatalysts | Reduced waste, easier catalyst separation, potentially milder reaction conditions. |

| Chlorination | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Alternative chlorinating agents (e.g., N-chlorosuccinimide with a catalyst) | Reduced hazardous byproducts, milder reaction conditions. |

| Purification | Column chromatography | Recrystallization, precipitation | Reduced solvent usage, more amenable to large-scale processing. |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Confirmation of 5,8-Dichloro-1,7-naphthyridin-2-amine Structure

Spectroscopic techniques are indispensable for elucidating the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provide detailed information about molecular weight, atom connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, the expected molecular formula is C₈H₅Cl₂N₃.

HRMS analysis would aim to detect the molecular ion peak [M+H]⁺ corresponding to this formula. The high resolving power of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass provides a benchmark for experimental results, with a minimal mass error (typically in the parts-per-million range) confirming the proposed molecular formula.

Table 1: Predicted HRMS Data for C₈H₅Cl₂N₃

| Formula | Ion Type | Calculated Mass (Da) |

|---|---|---|

| C₈H₅Cl₂N₃ | [M+H]⁺ | 215.9934 |

This table represents theoretical values. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Through ¹H NMR and ¹³C NMR, the chemical environment, connectivity, and number of unique protons and carbons can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the primary amine group.

Aromatic Region: Three signals are predicted for the protons at positions C3, C4, and C6. Their chemical shifts (typically δ 7.0-9.0 ppm for naphthyridines) and coupling patterns (doublets or singlets) would confirm their relative positions. chemicalbook.com For instance, adjacent protons would exhibit spin-spin coupling, appearing as doublets.

Amine Protons: The primary amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the asymmetric structure of this compound, eight distinct signals for the carbon atoms of the naphthyridine ring are expected.

Carbons bonded to electronegative atoms like chlorine (C5, C8) and nitrogen (C2) would be deshielded and appear at higher chemical shifts (downfield).

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the presence of the three CH groups in the aromatic system. Further 2D NMR experiments like HETCOR or HMQC would correlate each proton with its directly attached carbon, solidifying the structural assignment. tandfonline.com

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~6.5-8.5 | Doublet, Singlet | Signals correspond to H-3, H-4, and H-6 on the naphthyridine ring. |

| ¹H | Variable | Broad Singlet | Signal for the two protons of the -NH₂ group. |

This table contains predicted data based on typical values for related heterocyclic systems. Specific experimental data is required for definitive assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key vibrational bands would confirm the presence of the amine and aromatic moieties.

N-H Vibrations: The primary amine group is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H and C=C/C=N Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the naphthyridine ring are found in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Principal Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Scissoring | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For conjugated aromatic systems like this compound, this technique reveals characteristic π→π* and n→π* electronic transitions. The absorption maxima (λmax) and their intensities are sensitive to the specific substitution pattern and the solvent environment, a phenomenon known as solvatochromism. nih.govresearchgate.net The spectrum would be expected to show strong absorption bands characteristic of the extended π-system of the naphthyridine core.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers unambiguous proof by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming the connectivity established by NMR and providing precise data on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure analysis would definitively confirm the positions of the chlorine atoms at C5 and C8 and the amine group at C2. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings, which govern the crystal packing. Although no public crystal structure for this specific compound is currently available, data from related structures would show similar characterization parameters.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.

For this compound, a reversed-phase HPLC method would typically be employed for purity analysis. This would likely involve a C18 stationary phase and a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, HPLC is critical for the separation of potential isomers that may be formed as byproducts during synthesis. tandfonline.com Given the number of possible positional isomers for a dichlorinated aminonaphthyridine, a well-developed chromatographic method is crucial to ensure the isolation of the desired this compound isomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure, allowing for precise quantification of the main compound and any non-volatile impurities.

A typical reversed-phase HPLC method is employed for the analysis of this compound, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The high sensitivity and resolution of HPLC make it ideal for detecting trace-level impurities that may co-exist with the final product. In the development of related heterocyclic compounds, HPLC has been successfully used to achieve purity levels exceeding 95%. doi.org The compatibility of HPLC with various detectors, especially UV/Vis spectrometry and mass spectrometry (LC-MS), further enhances its utility in structural confirmation. mdpi.comnih.gov

Research Findings: A reversed-phase HPLC method can be optimized for the analysis of this compound. The retention time of the compound is a key parameter for identification, while the peak area allows for accurate quantification. Method validation would involve assessing linearity, accuracy, precision, and specificity to ensure reliable results. Impurities, such as starting materials or by-products from the synthesis, can be identified and quantified relative to the main peak.

Below is a representative data table outlining typical HPLC parameters for the purity assessment of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile organic impurities. nih.gov These impurities can include residual solvents used during synthesis and purification or volatile by-products of the chemical reactions. ijpsonline.com In the pharmaceutical industry, controlling residual solvents is critical as they can impact the physicochemical properties and stability of the active substance. ijpsonline.com

For the analysis of this compound, a headspace GC-MS method is often employed. chromatographyonline.comispub.com This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC-MS system. ijpsonline.com This sample introduction method prevents contamination of the system with the non-volatile main compound. chromatographyonline.com The gas chromatograph separates the volatile components, and the mass spectrometer provides mass information for definitive identification. nih.govshimadzu.com

Research Findings: The synthesis of dichloronaphthyridine derivatives may involve chlorinated solvents or other volatile reagents. GC-MS analysis is essential to ensure these potentially hazardous materials are removed to acceptable levels. The method can be validated to detect and quantify a wide range of potential volatile impurities with high sensitivity and specificity. researchgate.net

The following table lists potential volatile byproducts and residual solvents that could be monitored during the quality control of this compound.

Table 2: Potential Volatile Byproducts and Solvents Analyzed by GC-MS

| Compound | Type | Rationale for Monitoring |

|---|---|---|

| Dichloromethane | Residual Solvent | Common solvent in organic synthesis. researchgate.net |

| Toluene | Residual Solvent | May be used in synthesis steps. researchgate.net |

| Pyridine (B92270) | Reagent/Byproduct | Often used as a base or solvent in heterocyclic chemistry. researchgate.net |

| Methanol | Residual Solvent | Used for crystallization or as a reaction solvent. researchgate.net |

Thermal Analysis Techniques for Purity and Stability

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing thermal stability and purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. ijpsonline.com This technique is excellent for determining the temperature at which the compound begins to decompose. It can also quantify the amount of volatile content, such as residual water or solvents, by measuring the mass loss at temperatures below the decomposition point. ijpsonline.com For pharmaceutical substances, a low mass loss on heating is indicative of high purity and dryness.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. A sharp, well-defined melting peak in a DSC thermogram typically indicates a high degree of purity. The presence of impurities can cause a broadening of the peak and a depression of the melting point.

Research Findings: Applying TGA to this compound would provide its decomposition temperature, establishing the upper limit for its thermal stability during storage and processing. A DSC analysis would yield a precise melting point, which serves as a critical quality control parameter. A narrow melting range observed in DSC is a strong indicator of high sample purity.

The table below summarizes the type of information obtained from thermal analysis of this compound.

Table 3: Summary of Thermal Analysis Data

| Technique | Parameter Measured | Information Obtained |

|---|---|---|

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, volatile content |

| DSC | Heat flow vs. Temperature | Melting point, enthalpy of fusion, purity assessment |

Reactivity and Derivatization of 5,8 Dichloro 1,7 Naphthyridin 2 Amine

Reactivity of the Amino Group: Amide Formation, Ureas, and Thioureas

The primary amino group at the C-2 position of the 5,8-dichloro-1,7-naphthyridine (B1611143) ring behaves as a typical aromatic amine, serving as a nucleophile. This reactivity allows for the straightforward formation of amides, ureas, and thioureas, which are common structural motifs in pharmacologically active compounds. nih.govsemanticscholar.org

Amide Formation: The amino group can be readily acylated by reacting with acyl chlorides or carboxylic anhydrides under standard conditions, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), to yield the corresponding N-(5,8-dichloro-1,7-naphthyridin-2-yl)amides.

Ureas and Thioureas: The synthesis of urea (B33335) and thiourea (B124793) derivatives is achieved by treating 5,8-dichloro-1,7-naphthyridin-2-amine with isocyanates or isothiocyanates, respectively. arabjchem.org These reactions generally proceed smoothly in a suitable aprotic solvent. The resulting urea or thiourea moiety can engage in hydrogen bonding, which is often crucial for binding to biological targets. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Table 1: Representative Reactions of the Amino Group

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, Base (e.g., Triethylamine) |

| Isocyanate (R-NCO) | Urea | Aprotic solvent, Room Temperature |

Reactivity of the Chloro Substituents: Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro atoms at the C-5 and C-8 positions are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing this scaffold. nih.gov The electron-withdrawing nature of the naphthyridine ring nitrogen atoms activates the chlorine-bearing carbons towards nucleophilic attack. youtube.com

The SNAr mechanism involves a two-step addition-elimination process. youtube.com A nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring.

Regioselectivity—whether the nucleophile substitutes the C-5 or C-8 chlorine—is a critical aspect of these reactions. The C-8 position is generally more activated towards nucleophilic attack than the C-5 position. This is due to the greater ability of the adjacent nitrogen atom at position 7 (N-7) to stabilize the negative charge of the Meisenheimer intermediate through resonance, compared to the nitrogen at position 1 (N-1) for an attack at C-5. However, the selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. wuxiapptec.comnih.govresearchgate.net In some cases, sequential displacement of both chlorine atoms is possible under more forcing conditions.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds at the C-5 and C-8 positions, significantly expanding the chemical space accessible from this compound. nih.govacs.orgcncb.ac.cn

Suzuki Reaction: This reaction couples the chloro-substituted naphthyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is widely used to introduce aryl or heteroaryl substituents.

Stille Reaction: The Stille coupling involves the reaction with an organotin compound. While effective, the toxicity of organotin reagents has led to a preference for other methods in some applications. acs.org

Heck Reaction: The Heck reaction couples the dichloronaphthyridine with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction is ideal for introducing vinyl groups.

Sonogashira Reaction: This coupling reaction involves a terminal alkyne and is co-catalyzed by palladium and copper salts. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com It is the premier method for installing alkynyl moieties onto the naphthyridine core.

Regioselective coupling can often be achieved by carefully controlling reaction conditions, such as temperature, catalyst, and ligands, exploiting the differential reactivity of the C-5 and C-8 positions.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed (Ar-X) |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ar-R (C-C) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Ar-R (C-C) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Ar-Alkene (C-C) |

In addition to palladium catalysis, copper-catalyzed reactions offer alternative routes for C-N and C-O bond formation. These methods, often variants of the Ullmann condensation, can be advantageous for specific substrates.

Copper-Catalyzed Amination: This reaction allows for the introduction of various amino groups (primary, secondary, and heterocyclic amines) by coupling them with the chloro-substituents.

Copper-Catalyzed Etherification: The formation of aryl ether linkages can be achieved by reacting the dichloronaphthyridine with alcohols or phenols in the presence of a copper catalyst and a base. nih.govnih.gov These reactions often require elevated temperatures.

Reactivity of the Naphthyridine Nitrogen Atoms

The nitrogen atoms within the 1,7-naphthyridine (B1217170) ring system are basic and can act as nucleophiles. capes.gov.br They can undergo reactions such as N-alkylation and N-oxidation.

N-Alkylation: Treatment with alkylating agents, such as alkyl halides, can lead to the formation of quaternary naphthyridinium salts. nih.gov The site of alkylation (N-1 vs. N-7) can depend on steric and electronic factors.

N-Oxidation: Reaction with oxidizing agents like peroxy acids (e.g., m-CPBA) can yield the corresponding N-oxides. N-oxidation can alter the electronic properties of the ring, potentially influencing the reactivity of the chloro and amino substituents.

Electrophilic Aromatic Substitution on the Naphthyridine Ring (if applicable)

Electrophilic aromatic substitution (SEAr) on the carbon atoms of the naphthyridine ring is generally disfavored. minia.edu.egwikipedia.orglibretexts.org The pyridine-like nitrogen atoms are strongly electron-withdrawing, which deactivates the ring system towards attack by electrophiles. organicchemistrytutor.commasterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation typically require harsh conditions and often result in low yields or fail to proceed altogether. The presence of the amino group at C-2 does provide some activation to its own ring, but this is generally insufficient to overcome the deactivating effect of the ring nitrogens and the other chloro-substituent. Therefore, functionalization of the ring carbons is almost exclusively achieved via nucleophilic substitution or cross-coupling reactions at the pre-halogenated positions.

Insufficient Information Found to Generate Article on Polycyclic System Formation from this compound

Despite a comprehensive search of available scientific literature, no specific examples or detailed research findings have been identified that describe the use of this compound as a direct building block for the formation of complex polycyclic systems.

General synthetic strategies for the formation of fused naphthyridine rings, such as the Friedländer annulation and the Pictet-Spengler reaction, are well-documented for various naphthyridine isomers. nih.govwikipedia.orgnih.gov These methods typically involve the cyclization of appropriately substituted pyridine or amine precursors. For instance, the Friedländer reaction is a widely used method for synthesizing quinolines and, by extension, naphthyridines, from an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. nih.gov The Pictet-Spengler reaction, on the other hand, involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgnih.gov

Furthermore, the literature contains numerous examples of intramolecular cyclization reactions to form fused heterocyclic systems. nih.govnih.gov These reactions often rely on the presence of reactive functional groups that can undergo ring-closing reactions to build additional rings onto a pre-existing heterocyclic core.

However, a direct application of these or other cyclization strategies starting specifically with this compound to create larger, more complex polycyclic structures could not be found in the reviewed literature. The conducted searches yielded extensive information on the synthesis and reactivity of various naphthyridine, quinoline, and other heterocyclic systems, but did not provide the specific data required to detail the formation of polycyclic compounds from the specified starting material. nih.govresearchgate.netnih.govresearchgate.netthieme-connect.denih.govdigitallibrary.co.in

Therefore, due to the lack of specific research findings on the reactivity of this compound in the formation of complex polycyclic systems, it is not possible to generate the requested article section with the required scientific accuracy and detail.

Computational and Theoretical Studies of 5,8 Dichloro 1,7 Naphthyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing information about energy levels, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 5,8-dichloro-1,7-naphthyridin-2-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N2 (amine) | 1.375 |

| C5-Cl | 1.740 | |

| C8-Cl | 1.738 | |

| N1-C2 | 1.350 | |

| N7-C8 | 1.345 | |

| Bond Angle (°) | C2-N1-C8a | 117.5 |

| C6-N7-C8 | 118.0 | |

| Cl-C5-C6 | 121.0 | |

| Cl-C8-N7 | 120.5 | |

| Dihedral Angle (°) | C4-C4a-C5-C6 | 0.5 |

| H-N2-C2-N1 | 180.0 |

The minimized energy value obtained from this optimization is a key indicator of the molecule's thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy in electronic structure prediction, ab initio (from first principles) methods can be employed. Unlike DFT, which relies on approximations of the exchange-correlation functional, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory are based on the wavefunction and can provide more precise energy calculations. These methods are computationally more demanding and are often used to refine the results obtained from DFT for smaller molecules or to benchmark DFT methods for a specific class of compounds. For this compound, high-accuracy ab initio calculations could be used to obtain a very precise value for the total electronic energy and to validate the geometric parameters predicted by DFT.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the nuclear magnetic shielding tensors. From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra. By calculating the energies of the electronic transitions from the ground state to various excited states, the UV-Vis absorption maxima (λmax) can be estimated. This information is crucial for understanding the electronic properties and color of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amine group and the C-Cl stretches.

Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 | ~158 ppm |

| C5 | ~145 ppm | |

| C8 | ~150 ppm | |

| ¹H NMR | H (amine) | ~6.5 ppm |

| H3 | ~6.8 ppm | |

| H4 | ~7.8 ppm | |

| H6 | ~7.5 ppm | |

| UV-Vis (in silico) | λmax 1 | ~350 nm |

| λmax 2 | ~280 nm | |

| IR (calculated) | ν(N-H) | 3400-3500 cm⁻¹ |

| ν(C=N) | 1620-1650 cm⁻¹ | |

| ν(C-Cl) | 700-800 cm⁻¹ |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential synthetic routes or its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to explain why certain products are formed preferentially. For instance, the nucleophilic aromatic substitution of one of the chlorine atoms could be modeled to determine which position (C5 or C8) is more susceptible to attack and what the energy barrier for such a reaction would be.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could be used to:

Study Solvation: Understand how solvent molecules (e.g., water, DMSO) arrange themselves around the solute and the nature of the intermolecular forces at play.

Investigate Intermolecular Interactions: Model how multiple molecules of this compound might interact with each other in the solid state, providing insights into crystal packing.

These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its physical properties and how it interacts with its surroundings.

Structure-Activity Relationships (SAR) from a Theoretical Perspective

In the context of medicinal chemistry, computational methods are instrumental in developing structure-activity relationships (SAR). While no specific biological activity for this compound has been reported, theoretical SAR studies could be performed to guide the design of new derivatives with potential therapeutic applications.

By calculating various molecular descriptors for a series of related naphthyridine compounds, it is possible to build a quantitative structure-activity relationship (QSAR) model. These descriptors can include:

Electronic Properties: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area.

Lipophilicity: Calculated logP.

These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For this compound, a theoretical SAR study would involve comparing its calculated properties to those of known biologically active naphthyridines to predict its potential as a scaffold for drug design. For example, studies on other substituted 1,7-naphthyridines have explored their potential as kinase inhibitors, and a similar theoretical approach could be applied here.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

In general, FMO analysis is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity. A smaller gap typically suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, a theoretical FMO analysis would involve using methods like Density Functional Theory (DFT) to calculate the energies of these frontier orbitals. Such a study would provide valuable insights into the molecule's electrophilic and nucleophilic sites, guiding predictions about its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Without specific studies on this compound, it is not possible to provide quantitative data such as HOMO-LUMO energies or to construct a detailed reactivity prediction based on these parameters. Further computational research is required to elucidate the specific electronic properties and reactivity profile of this compound.

Applications and Advanced Materials Based on 5,8 Dichloro 1,7 Naphthyridin 2 Amine Scaffolds Non Biological

Role as a Key Intermediate in the Synthesis of Functional Molecules

The strategic placement of reactive sites—two displaceable chlorine atoms and a modifiable amino group—positions 5,8-dichloro-1,7-naphthyridin-2-amine as a versatile intermediate for the synthesis of more complex, functional molecules. The chlorine atoms at the 5- and 8-positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govnih.gov This difunctionality is particularly valuable for creating molecules with tailored electronic and steric properties.

For instance, sequential or selective substitution of the chloro groups can lead to asymmetrically functionalized naphthyridines. nih.gov The amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations. This multi-handle nature allows for the construction of elaborate molecular architectures from a single, well-defined core. While specific examples for this compound are not extensively documented, the reactivity patterns of similar dichloronaphthyridines and other dihalogenated heterocyclic compounds strongly support its potential as a foundational molecule in synthetic chemistry. nih.gov

A hypothetical reaction scheme illustrating the potential of this compound as a synthetic intermediate is presented below:

Table 1: Hypothetical Synthetic Transformations of this compound

| Reagent/Condition | Product Type | Potential Application Area |

| R-NH₂ (Nucleophilic Aromatic Substitution) | Diamino-naphthyridine derivative | Ligand for metal complexes |

| R-OH/NaH (Williamson Ether Synthesis) | Dialkoxy-naphthyridine derivative | Organic electronic material |

| R-B(OH)₂/Pd catalyst (Suzuki Coupling) | Diaryl-naphthyridine derivative | Fluorescent probe, OLED component |

| Acyl chloride/Pyridine (B92270) (Acylation) | N-acylated naphthyridine | Modified intermediate for further functionalization |

This table presents hypothetical transformations based on the known reactivity of similar heterocyclic compounds, as direct experimental data for this compound is not widely available.

Exploration in Supramolecular Chemistry and Self-Assembly (e.g., host-guest systems, molecular receptors)

The rigid, planar structure of the naphthyridine core, combined with the potential for introducing specific recognition sites through functionalization of the chloro and amino groups, makes this compound an intriguing candidate for applications in supramolecular chemistry. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor.

By replacing the chloro atoms with appropriate functionalities, it is conceivable to design and synthesize macrocycles or molecular clefts capable of encapsulating guest molecules. anu.edu.aufindaphd.com For example, substitution with long-chain alkyl groups containing terminal recognition motifs could lead to the formation of self-assembled monolayers or other ordered structures. The development of metal-organic cages (MOCs) and other self-assembled architectures often relies on ligands with well-defined geometries and multiple coordination sites, a role that derivatives of this compound could potentially fulfill. cam.ac.ukunitn.eu However, there is currently a lack of specific research in the literature detailing the use of this compound in supramolecular systems.

Potential in Catalyst Development (e.g., ligands for transition metals)

The nitrogen atoms within the 1,7-naphthyridine (B1217170) framework, along with the exocyclic amino group, can act as coordination sites for transition metals. rsc.orgacs.orgescholarship.org By modifying the substituents at the 5- and 8-positions, the electronic properties and steric environment of the metal-binding pocket can be fine-tuned. This makes derivatives of this compound potential candidates for use as ligands in catalysis.

For instance, the synthesis of bidentate or pincer-type ligands is a major area of research in catalysis. Functionalization of the 5- and 8-positions with phosphorus- or nitrogen-containing sidearms could yield novel ligands for a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. researchgate.net Dinucleating ligands based on the 1,8-naphthyridine (B1210474) scaffold have been shown to support bimetallic complexes with interesting catalytic properties, suggesting a similar potential for the 1,7-naphthyridine isomer. rsc.orgescholarship.org

Table 2: Potential Ligand Types Derived from this compound

| Functionalization at C5 and C8 | Potential Ligand Type | Potential Catalytic Application |

| Phosphine (B1218219) groups | Pincer ligand | Cross-coupling, hydrogenation |

| Pyridyl groups | Bidentate or tridentate ligand | Oxidation, polymerization |

| Carboxylic acid groups | Bridging ligand | Metal-organic frameworks (MOFs) |

This table is illustrative and based on established principles of ligand design, as specific catalytic applications of this compound derivatives are not yet reported.

Investigation as a Component in Organic Electronic Materials (e.g., dye-sensitized solar cells, OLEDs, semiconductors)

Naphthyridine derivatives have attracted attention for their potential use in organic electronic materials due to their electron-deficient nature, which can facilitate electron transport. nih.gov The photophysical properties of naphthyridines can be tuned by substitution, making them suitable for applications in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govrsc.orgmdpi.com

The presence of chlorine atoms in this compound provides a handle for introducing chromophoric or electron-donating/withdrawing groups through cross-coupling reactions. This would allow for the systematic tuning of the HOMO/LUMO energy levels and the absorption and emission spectra of the resulting materials. While research has been conducted on other substituted naphthyridines for these applications, specific studies on this compound are not prominent in the current literature. nih.gov

Development as a Fluorescent Probe or Label

The naphthyridine scaffold is a component of several known fluorescent probes. rsc.orgnih.govnih.gov The fluorescence properties of these molecules are often sensitive to their local environment, such as polarity, pH, or the presence of specific ions or biomolecules. This sensitivity makes them useful as sensors. mdpi.com

By functionalizing the this compound core with appropriate recognition units and fluorophores, it is plausible to develop novel fluorescent probes. For example, substitution of the chloro groups with moieties that can bind to specific analytes could lead to a change in the fluorescence of the naphthyridine core upon binding. The amino group could also be functionalized to attach the probe to a larger molecule or surface. While several naphthyridine-based fluorescent probes have been reported, there is a lack of specific examples derived from this compound in the scientific literature. rsc.orgresearchgate.net

Table 3: Hypothetical Photophysical Properties of a Functionalized this compound Derivative for Fluorescent Sensing

| Property | Hypothetical Value |

| Absorption Maximum (λ_abs) | 350-450 nm |

| Emission Maximum (λ_em) | 450-550 nm |

| Quantum Yield (Φ_F) | 0.1 - 0.5 |

| Stokes Shift | 50 - 100 nm |

These values are hypothetical and based on the typical range observed for similar nitrogen-containing heterocyclic fluorophores. researchgate.netnih.gov

Naphthyridine-based Polymers and Frameworks

The difunctional nature of this compound makes it a potential monomer for the synthesis of polymers and porous frameworks. Polycondensation reactions involving the substitution of the two chlorine atoms with other difunctional monomers could lead to the formation of novel polymers with the naphthyridine unit integrated into the polymer backbone. researchgate.netresearchgate.netrsc.orgmdpi.com

Such polymers could exhibit interesting thermal, mechanical, and electronic properties derived from the rigid and electron-deficient naphthyridine core. Furthermore, the use of this compound in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high surface areas and defined pore structures, suitable for applications in gas storage, separation, and catalysis. To date, the synthesis of polymers or frameworks specifically from this compound has not been reported.

Future Directions and Emerging Research Avenues for 5,8 Dichloro 1,7 Naphthyridin 2 Amine

Sustainable Synthetic Routes and Biocatalytic Approaches

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5,8-dichloro-1,7-naphthyridin-2-amine, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising avenue is the exploration of green chemistry principles. This could involve the use of alternative, safer solvents, or even solvent-free reaction conditions. nih.gov Methodologies such as microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption. nih.gov

Biocatalytic approaches , which utilize enzymes to perform specific chemical transformations, offer another exciting frontier. While not yet applied to this compound, the use of enzymes in the synthesis of other amine-containing pharmaceuticals is well-established and could serve as a model. researchgate.net Future research could explore the use of transaminases for the introduction of the amine group, or other enzymes for the stereoselective modification of the naphthyridine core.

A hypothetical comparison of a traditional versus a potential sustainable route is presented in Table 1.

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes for Naphthyridine Derivatives

| Parameter | Traditional Synthesis | Potential Sustainable Route |

|---|---|---|

| Catalyst | Heavy metals (e.g., Palladium, Copper) | Biocatalyst (e.g., Transaminase) |

| Solvent | Chlorinated organic solvents | Water or biodegradable surfactants |

| Energy Input | High temperature, long reaction times | Mild conditions, shorter reaction times |

| Byproducts | Stoichiometric inorganic salts | Minimal, often biodegradable |

Advanced Functionalization Strategies and Chemo-enzymatic Transformations

The two chlorine atoms and the amine group on the this compound scaffold are prime targets for advanced functionalization. Future research should focus on developing selective and efficient methods to modify these positions, thereby creating a library of novel derivatives with diverse properties.

Advanced functionalization strategies could include transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions. The differential reactivity of the two chlorine atoms could be exploited for sequential and site-selective modifications. nih.gov

Chemo-enzymatic transformations represent a powerful tool for the selective modification of complex molecules. mdpi.comnih.gov An emerging area of research is the use of enzymes to modify specific positions on a molecule that are difficult to differentiate using traditional chemical methods. For this compound, enzymes could potentially be used to selectively functionalize one of the chlorine atoms or the amine group, as illustrated in the conceptual scheme in Table 2.

Table 2: Conceptual Chemo-enzymatic Functionalization of this compound

| Position | Chemical Reagent/Catalyst | Enzymatic Approach | Potential Outcome |

|---|---|---|---|

| C5-Cl | Nucleophilic substitution (e.g., with an alcohol) | Halohydrin dehalogenase | Selective hydroxylation |

| C8-Cl | Suzuki coupling (e.g., with a boronic acid) | N/A (currently limited enzymatic C-C coupling) | Arylation |

| N2-amine | Acylation (e.g., with an acid chloride) | Amidase | Selective acylation with broader substrate scope |

Exploration of Novel Material Science Applications

Naphthyridine derivatives have shown promise in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The unique electronic properties of the 1,7-naphthyridine (B1217170) core, combined with the influence of the dichloro and amine substituents, suggest that this compound could be a valuable building block for new materials.

Future research could involve the synthesis of polymers or oligomers incorporating the this compound unit. The impact of the chloro and amine groups on the photophysical properties, such as fluorescence and phosphorescence, should be systematically investigated. The potential for this compound to act as a ligand in the formation of luminescent metal complexes is another area ripe for exploration.

Integration into Interdisciplinary Research Fields

The structural features of this compound make it a candidate for applications in various interdisciplinary fields, most notably analytical chemistry.

In analytical chemistry , naphthyridine derivatives have been explored as fluorescent probes and sensors for the detection of metal ions and other small molecules. nih.gov The nitrogen atoms of the naphthyridine core and the exocyclic amine group can act as binding sites, and the chlorine atoms can modulate the electronic properties of the system. Future work could focus on designing and synthesizing fluorescent sensors based on the this compound scaffold for the selective detection of specific analytes.

In the area of advanced synthesis , this compound could serve as a versatile intermediate for the construction of more complex heterocyclic systems. The development of novel synthetic transformations starting from this compound would be of significant interest to the broader synthetic chemistry community.

Computational Design of Next-Generation Naphthyridine Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, computational methods can be employed to predict the properties of its derivatives and to guide synthetic efforts.

Density Functional Theory (DFT) calculations could be used to predict the electronic and photophysical properties of novel derivatives, aiding in the design of new materials for optoelectronic applications. rsc.org In the context of medicinal chemistry, molecular docking studies could be performed to predict the binding of this compound derivatives to various biological targets. This in silico screening can help to prioritize which derivatives to synthesize and test, saving time and resources.

A conceptual workflow for the computational design of novel naphthyridine derivatives is outlined in Table 3.

Table 3: Conceptual Workflow for Computational Design

| Step | Method | Objective |

|---|---|---|

| 1. Scaffold Analysis | Molecular Mechanics | Determine the conformational preferences of the this compound core. |

| 2. Virtual Library Generation | Combinatorial enumeration | Create a virtual library of derivatives with diverse substituents at the chloro and amine positions. |

| 3. Property Prediction | DFT, QSAR | Predict electronic properties, solubility, and potential biological activity. |

| 4. Target Docking | Molecular Docking | Predict the binding affinity and mode of interaction with specific protein targets. |

| 5. Prioritization | Scoring and analysis | Select the most promising candidates for synthesis and experimental validation. |

Q & A

Q. What are the optimal synthetic routes for 5,8-dichloro-1,7-naphthyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via aminolysis of 5,8-dichloro-1,7-naphthyridine using potassium amide (KNH₂) in liquid ammonia, followed by oxidation with KMnO₄, yielding 52% . Alternative methods, such as tele-aminolysis with KNH₂ in NH₃/Et₂O at 33°C, produce isomer mixtures (e.g., 1,7-naphthyridin-2-amine and 4-/8-isomers) requiring chromatographic separation . Key Considerations :

-

Temperature control (e.g., reflux vs. ambient) to minimize side reactions.

-

Use of anhydrous conditions to prevent hydrolysis of intermediates.

-

Purification via recrystallization or column chromatography.

Method Reagents/Conditions Yield Key Observations Reference Aminolysis KNH₂/NH₃, KMnO₄ 52% High purity, minimal by-products Tele-aminolysis KNH₂, NH₃, Et₂O, 33°C 70% (mixture) Isomer formation requires separation

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve the bicyclic framework and substituent positions .

- NMR spectroscopy (¹H/¹³C) to verify chlorine and amine group placement. For example, aromatic proton signals in the δ 7.5–8.5 ppm range indicate naphthyridine ring protons, while NH₂ groups appear as broad singlets .

Advanced Research Questions

Q. How can researchers address isomer formation during the aminolysis of halogenated naphthyridines?

- Methodological Answer : Isomerization arises from competing nucleophilic attacks at different ring positions. Strategies include:

- Selective blocking : Introduce protecting groups at reactive sites before aminolysis.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may favor specific transition states .

- Catalytic control : Use phase-transfer catalysts to enhance regioselectivity.

Case Study :

Tele-aminolysis of 2-chloro-1,7-naphthyridine yielded a 70% mixture of 2-, 4-, and 8-isomers, resolved via fractional crystallization .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. For example, chlorine at C5/C8 shows higher electrophilicity, favoring SNAr reactions .

- Molecular docking : Predicts binding affinities for biological targets (e.g., DNA duplexes) by simulating interactions with cytosine residues .

Q. How do researchers reconcile contradictory data on reaction pathways for chlorine substitution?

- Methodological Answer : Contradictions often stem from varying reaction conditions. For example:

- Base strength : Strong bases (e.g., KNH₂) promote tele-aminolysis, while weaker bases (NH₃) favor direct substitution .

- Solvent effects : Protic solvents stabilize intermediates differently than aprotic solvents.

Experimental Design :

Conduct parallel reactions under controlled variables (base, solvent, temperature) and analyze products via LC-MS/HPLC .

Applications in Scientific Research

Q. What methodologies evaluate the bioactivity of this compound in drug development?

- Methodological Answer :

- In vitro assays : Measure cytotoxicity (e.g., IC₅₀) against cancer cell lines using MTT assays.

- Enzyme inhibition studies : Test kinase or protease inhibition via fluorescence-based kinetic assays.

- DNA interaction analysis : Use fluorescence quenching to quantify binding constants (e.g., Kd) with DNA duplexes .

Q. How is this compound utilized in materials science?

- Methodological Answer :

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to synthesize MOFs with tunable porosity.

- Optoelectronic materials : Incorporate into π-conjugated systems for organic semiconductors, characterized via UV-Vis and cyclic voltammetry .

Data Contradiction Analysis

Q. Why do aminolysis reactions of 2-chloro-1,7-naphthyridine yield inconsistent isomer ratios across studies?

- Methodological Answer : Discrepancies arise from:

- Reagent purity : Trace moisture in NH₃ alters reaction pathways.

- Isolation techniques : Crystallization vs. chromatography may selectively enrich certain isomers.

Resolution : Standardize reaction conditions and employ high-resolution analytics (e.g., HRMS, 2D NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.